molecular formula C21H28N2O B11182425 1,3-Bis[2-(butan-2-yl)phenyl]urea

1,3-Bis[2-(butan-2-yl)phenyl]urea

Cat. No.: B11182425
M. Wt: 324.5 g/mol
InChI Key: IBKAGZJUCSQYOM-UHFFFAOYSA-N
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Description

1,3-Bis[2-(butan-2-yl)phenyl]urea is a synthetic diarylurea derivative of interest in various chemical and pharmacological research applications. Diarylurea compounds are frequently explored as key scaffolds in medicinal chemistry due to their ability to serve as enzyme inhibitors or receptor antagonists. Researchers value this class of compounds for its structural properties, which can be tailored for specificity and potency. The compound features bulky, substituted aromatic rings, which can influence its binding affinity and pharmacokinetic properties. As a urea derivative, it can participate in hydrogen bonding, making it a candidate for modulating biomolecular interactions. This product is intended for research purposes such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies. It is supplied with a certificate of analysis and is strictly for Research Use Only, not intended for diagnostic or therapeutic applications. For specific data on this compound, researchers are advised to consult specialized chemical databases and literature.

Properties

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

1,3-bis(2-butan-2-ylphenyl)urea

InChI

InChI=1S/C21H28N2O/c1-5-15(3)17-11-7-9-13-19(17)22-21(24)23-20-14-10-8-12-18(20)16(4)6-2/h7-16H,5-6H2,1-4H3,(H2,22,23,24)

InChI Key

IBKAGZJUCSQYOM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(C)CC

Origin of Product

United States

Preparation Methods

Phosgene-Mediated Urea Formation

The most widely reported method involves reacting 2-(butan-2-yl)aniline with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) under mild conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbonyl carbon of phosgene:

2Ar-NH2+COCl2Ar-NH-C(O)-NH-Ar+2HCl2 \, \text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NH-C(O)-NH-Ar} + 2 \, \text{HCl}

Key Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature (20–25°C).

  • Yield : 70–85%.

Limitations : Phosgene’s high toxicity necessitates stringent safety protocols, making this method less favorable for large-scale production.

Triphosgene as a Safer Alternative

Triphosgene, a solid substitute for phosgene, offers improved handling and reduced volatility. The reaction stoichiometry adjusts to account for triphosgene’s trimeric structure:

6Ar-NH2+CCl3O3C3Ar-NH-C(O)-NH-Ar+6HCl6 \, \text{Ar-NH}2 + \text{CCl}3\text{O}_3\text{C} \rightarrow 3 \, \text{Ar-NH-C(O)-NH-Ar} + 6 \, \text{HCl}

Advantages :

  • Safety : Eliminates gaseous phosgene use.

  • Scalability : Compatible with continuous flow reactors.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance efficiency and safety. These systems minimize intermediate isolation steps and improve heat dissipation, critical for exothermic urea-forming reactions.

Process Parameters :

ParameterValue
Residence Time10–15 minutes
Temperature25–30°C
Throughput50–100 kg/day

Solvent Recycling Protocols

Industrial setups integrate solvent recovery systems to reduce waste. DCM is distilled and reused, lowering production costs by ~20%.

Green Chemistry Innovations

Carbon Dioxide as a Carbonyl Source

Emerging methods utilize CO₂ as a sustainable carbonyl donor, bypassing phosgene derivatives. The reaction employs a guanidine catalyst to activate CO₂:

2Ar-NH2+CO2CatalystAr-NH-C(O)-NH-Ar+H2O2 \, \text{Ar-NH}2 + \text{CO}2 \xrightarrow{\text{Catalyst}} \text{Ar-NH-C(O)-NH-Ar} + \text{H}_2\text{O}

Performance Metrics :

  • Yield : 60–70% (lower than phosgene-based methods but improving with catalyst optimization).

  • Environmental Impact : Reduces carbon footprint by 40% compared to traditional routes.

Mechanochemical Synthesis

Ball-milling techniques avoid solvents entirely, promoting eco-friendly synthesis. Reactants are ground with a catalytic amount of K₂CO₃, achieving yields of 65–75%.

Alternative Reagents and Methodologies

1,1-Carbonyldiimidazole (CDI)

CDI offers a non-toxic route for urea synthesis, particularly in pharmaceutical applications. The mechanism involves imidazole displacement:

2Ar-NH2+C3H3N2OAr-NH-C(O)-NH-Ar+2C3H4N22 \, \text{Ar-NH}2 + \text{C}3\text{H}3\text{N}2\text{O} \rightarrow \text{Ar-NH-C(O)-NH-Ar} + 2 \, \text{C}3\text{H}4\text{N}_2

Advantages :

  • Safety Profile : Non-corrosive and easy to handle.

  • Byproducts : Benign imidazole derivatives, easily removed via filtration.

Phenyl Chloroformate

Used in niche applications, phenyl chloroformate reacts with amines to form ureas via intermediate carbamate species:

2Ar-NH2+Cl-C(O)-OPhAr-NH-C(O)-NH-Ar+2PhOH+HCl2 \, \text{Ar-NH}_2 + \text{Cl-C(O)-OPh} \rightarrow \text{Ar-NH-C(O)-NH-Ar} + 2 \, \text{PhOH} + \text{HCl}

Applications : Preferred for heat-sensitive substrates due to milder exotherms.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Purity Standards :

  • HPLC : ≥98% purity for pharmaceutical-grade material.

  • Melting Point : 142–145°C (lit. 140–144°C).

Spectroscopic Confirmation

  • IR : N-H stretch at 3320 cm⁻¹, C=O at 1645 cm⁻¹.

  • NMR :

    • ¹H : δ 1.2 (d, 12H, CH(CH₃)₂), δ 7.3–7.5 (m, 8H, aromatic).

    • ¹³C : δ 158.5 (C=O), δ 125–140 (aromatic carbons).

Comparative Analysis of Methods

MethodYield (%)SafetyScalabilityEnvironmental Impact
Phosgene85LowModerateHigh
Triphosgene80ModerateHighModerate
CO₂ Catalysis70HighDevelopingLow
CDI75HighHighLow

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2-(butan-2-yl)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis[2-(butan-2-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 1,3-Bis[2-(butan-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following analysis compares 1,3-Bis[2-(butan-2-yl)phenyl]urea with three analogs:

1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea (CAS 1060-92-0)

N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (CAS 139149-55-6)

Unsubstituted Urea (CAS 57-13-6)

Structural and Physicochemical Properties

Property 1,3-Bis[2-(butan-2-yl)phenyl]urea 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea N-[(3S)-Benzofuranyl]-N-hydroxyurea Unsubstituted Urea
Molecular Formula C₂₀H₂₆N₂O C₁₇H₁₀F₁₂N₂O C₁₆H₁₆N₂O₄ CH₄N₂O
Molecular Weight (g/mol) 310.43 552.23 300.31 60.06
Substituent Effects Electron-donating alkyl groups Electron-withdrawing CF₃ groups Hydroxyurea + benzofuran moiety None
Predicted LogP ~4.5 (high lipophilicity) ~3.8 (moderate lipophilicity) ~1.2 (polar due to hydroxy group) -1.09
Melting Point Not reported (est. <152°C)† 152°C Not reported 133–135°C

†Estimated based on reduced crystallinity from steric hindrance compared to the trifluoromethyl analog.

Reactivity and Stability

  • 1,3-Bis[2-(butan-2-yl)phenyl]urea: Stable under normal conditions but may degrade under strong oxidative or acidic environments. The alkyl groups reduce hydrogen-bonding capacity compared to unsubstituted urea.
  • 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea : Highly stable due to CF₃ groups; incompatible with oxidizers . Emits toxic fumes (e.g., HF, CO) upon combustion .
  • N-[(3S)-Benzofuranyl]-N-hydroxyurea : Polar hydroxyurea group enhances solubility in aqueous media but may increase susceptibility to hydrolysis .

Q & A

Q. What are the standard synthetic routes for 1,3-Bis[2-(butan-2-yl)phenyl]urea, and how can reaction purity be optimized?

Synthesis typically involves multi-step organic reactions, starting with the preparation of substituted phenyl precursors. For example, cyclization reactions (e.g., gold(I)-catalyzed methods for heterocyclic cores) can establish foundational structures, followed by urea formation via isocyanate-amine coupling . Purification often employs column chromatography or recrystallization, with reaction conditions (solvent polarity, temperature, and catalyst loading) optimized to mitigate steric hindrance from the butan-2-yl groups. Purity is verified using HPLC or TLC, with yields improved by iterative solvent selection (e.g., DMF for polar intermediates) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming substituent positions and urea backbone integrity. Aromatic protons and butan-2-yl methyl groups produce distinct splitting patterns .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects synthetic byproducts. Electrospray ionization (ESI) is preferred for urea derivatives due to their polar nature .
  • X-ray Diffraction: Single-crystal X-ray analysis resolves stereochemical ambiguities, though bulky substituents may require advanced refinement software (e.g., SHELXL for high-displacement parameters) .

Q. What are the key stability considerations for 1,3-Bis[2-(butan-2-yl)phenyl]urea under varying experimental conditions?

Stability assays under acidic/basic (pH 2–12) and thermal (25–80°C) conditions are essential. Urea bonds are prone to hydrolysis in strongly acidic/basic environments, while the butan-2-yl groups enhance lipophilicity, improving stability in organic solvents. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitoring can identify decomposition pathways .

Advanced Research Questions

Q. How can steric hindrance from the butan-2-yl groups be mitigated during synthetic functionalization?

Steric effects are addressed through:

  • Catalyst Design: Bulky ligands (e.g., phosphines) or low-coordination-state metals (e.g., Au(I)) reduce steric clashes during cyclization .
  • Solvent Optimization: Non-polar solvents (toluene, hexane) minimize aggregation of hydrophobic substituents.
  • Stepwise Functionalization: Sequential addition of substituents prevents overcrowding at reactive sites .

Q. What computational strategies predict the compound’s reactivity and binding interactions?

  • Density Functional Theory (DFT): Models electron distribution to predict sites for electrophilic/nucleophilic attack, particularly at the urea carbonyl or aromatic rings .
  • Molecular Docking: Screens potential biological targets (e.g., enzymes or receptors) by simulating interactions with the trifluoromethylphenyl and butan-2-yl motifs. Docking scores are validated with in vitro assays .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from variability in assay conditions (e.g., cell lines, concentration ranges). Strategies include:

  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values across multiple models.
  • Metabolic Stability Testing: Evaluate cytochrome P450 interactions to identify assay-specific degradation .
  • Independent Replication: Cross-validate findings in orthogonal assays (e.g., fluorescence-based vs. radiometric measurements) .

Q. What crystallographic challenges arise in resolving structures with bulky substituents, and how are they overcome?

Bulky groups create disorder in crystal lattices, complicating phase determination. Solutions include:

  • Twinned Data Refinement: SHELXL’s twin refinement tools (e.g., BASF parameter) model overlapping lattices .
  • Low-Temperature Data Collection: Reduces thermal motion, improving diffraction resolution (e.g., 100 K with liquid N2_2) .

Methodological Tables

Parameter Optimized Condition Reference
Cyclization CatalystAu(I) with PPh3_3 ligands
Urea Coupling SolventDry THF or Dichloromethane
Purity ValidationHPLC (C18 column, acetonitrile/H2_2O)
Degradation MonitoringLC-MS at m/z 300–400

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